DL-Glutamic-2,4,4-D3 acid
Overview
Description
DL-Glutamic-2,4,4-D3 acid, also known as 2-Aminopentanedioic acid-2,4,4-d3, is a labelled form of DL-Glutamic Acid . Glutamic acid is an α-amino acid in the class of non-essential amino acids . The molecular formula of DL-Glutamic-2,4,4-D3 acid is C5H9NO4 .
Molecular Structure Analysis
The linear formula of DL-Glutamic-2,4,4-D3 acid is HO2CCD2CH2CD(NH2)CO2H . The molecular weight is 150.15 g/mol . The InChI string is InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D .Physical And Chemical Properties Analysis
DL-Glutamic-2,4,4-D3 acid is a solid substance . The melting point is 185 °C (dec) (lit.) . It has a topological polar surface area of 101 Ų .Scientific Research Applications
1. Artifact in Radiochemical Assays
DL-Glutamic acid has been noted for its role in creating artifacts in radiochemical assays of brain mitochondrial glutamate decarboxylase. An impurity in commercial DL-[1-14C] glutamic acid releases 14CO2 during incubation with brain mitochondrial glutamate decarboxylase, leading to an apparent stimulation of the enzyme by aminooxyacetic acid (Miller & Martin, 1973).
2. Optical Resolution in Chemistry
In the field of chemistry, DL-glutamic acid has been utilized in optical resolution processes. The formation of ternary copper(II) complexes with DL-glutamic acid and other compounds like L-arginine, L-lysine, or L-ornithine has been studied, demonstrating significant applications in stereoselectivity and geometric isomerism (Yamauchi, Sakurai, & Nakahara, 1977).
3. Chemoenzymatic Synthesis
DL-Glutamic acid has been used in the chemoenzymatic synthesis of D-glutamine. A novel strategy involving the use of Escherichia coli whole-cell system was developed, using DL-glutamic acid as a raw material for the production of D-glutamine, showcasing its industrial and metabolic significance (Du et al., 2020).
4. Polyglutamic Acid Production
Poly-γ-glutamic acid, synthesized from iterations of DL-glutamic acid, finds diverse applications in fields such as food, medicine, and waste treatment. Its role in drug delivery and bioremediation as nanoparticles has been emerging, highlighting the versatility of DL-glutamic acid in biopolymer production (Pandey et al., 2021).
5. Crystal Structure Analysis
DL-Glutamic acid has been used in studies related to the crystallization of amino acids. The induction of crystallization of DL-glutamic acid by certain additives, leading to the resolution of racemic crystals into enantiomerically pure crystals, is a significant aspect of its application in crystallography and materials science (Yokota, Doki, & Shimizu, 2006).
6. Resolution into Optically Active Forms
The resolution of DL-glutamic acid into its optically active forms has been achieved using diastereoisomeric salts of optically active neutral amino acid amides. This process is critical for the production of specific enantiomers of glutamic acid, which are essential in various biochemical processes (Kato & Tsuchiya, 1962).
7. Antagonism in Neurological Studies
In neurological research, derivatives of glutamic acid like DL-α-methylglutamate have been used to study the antagonism of glutamate-induced excitations in thalamic neurons. These compounds provide insights into the role of glutamate as an excitatory synaptic transmitter in the brain (Haldeman et al., 1972).
8. Identification of Glutamic Acid Antipodes
Research involving DL-glutamic acid has also led to the development of identification tests for differentiating between its isomers. These tests, based on crystal habit differences, are important for the precise characterization of glutamic acid variants in various scientific studies (Kofler, Delande, & Lacourt, 1957).
Safety And Hazards
properties
IUPAC Name |
2-amino-2,4,4-trideuteriopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-UHVFUKFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Glutamic-2,4,4-D3 acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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